N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
N-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic piperazine derivative characterized by a carboxamide backbone, a 4-methylpiperazine moiety, and a 4-methoxyphenyl ketone group linked to a tosyl (p-toluenesulfonyl) substituent. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (tosyl) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-4-10-20(11-5-17)31(28,29)25(22(27)24-14-12-23(2)13-15-24)16-21(26)18-6-8-19(30-3)9-7-18/h4-11H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFABNGBLNZMOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 4-methylpiperazine to form the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxyl derivatives, alcohol derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes by binding to their active sites, thereby altering their function. This compound may also affect signaling pathways involved in inflammation and pain perception .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in A6) reduce yields compared to electron-donating groups (e.g., F in A3), likely due to steric or electronic effects during synthesis .
- Tosyl Group: The tosyl moiety in the target compound is absent in analogues like A3 or p-MPPI. Tosyl groups are known to enhance stability and modulate receptor binding by acting as a leaving group or steric hindrance .
Key Observations :
Table 3: Pharmacological Data of Selected Analogues
Key Observations :
- However, the tosyl group may redirect selectivity toward kinases or proteases.
- Lack of Data : Direct biological data for the target compound are absent in the evidence. By analogy, piperazine-carboxamides with bulky substituents (e.g., 9a) show receptor antagonism, implying structure-activity relationships (SAR) dependent on substituent size and polarity .
Biological Activity
N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, a piperazine derivative, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, efficacy against specific biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a piperazine ring substituted with a tosyl group and a methoxyphenyl moiety, which contributes to its biological activity. The presence of the tosyl group enhances the lipophilicity and stability of the compound, potentially influencing its interaction with biological targets.
1. Enzyme Inhibition
One of the primary areas of investigation is the compound's ability to inhibit various enzymes:
- Tyrosinase Inhibition : A study evaluating a series of piperazine derivatives showed that certain analogs exhibited significant tyrosinase inhibition, with IC50 values as low as 6.88 µM. This activity is crucial for applications in skin whitening and treating hyperpigmentation disorders .
- Nucleoside Transporters : The compound has been studied for its effects on equilibrative nucleoside transporters (ENTs), which are essential in nucleotide metabolism and regulation. Specific analogs have demonstrated selective inhibition of ENT2 over ENT1, suggesting potential in modulating adenosine signaling pathways .
2. Cytotoxicity and Hemolytic Activity
The cytotoxic effects of this compound were evaluated in vitro against various cell lines:
- Hemolytic Activity : The hemolytic potential was assessed using red blood cells, revealing that some derivatives exhibited low hemolytic activity, indicating a favorable safety profile for therapeutic applications .
- Thrombolytic Activity : The compound also demonstrated thrombolytic properties, which may be beneficial in treating thromboembolic disorders. The mechanism involves the activation of plasminogen to plasmin, leading to fibrinolysis .
Case Study 1: Tyrosinase Inhibition
A recent study highlighted the effectiveness of this compound analogs in inhibiting tyrosinase. The study utilized a spectrophotometric assay to measure enzyme activity, confirming significant inhibition compared to standard controls like kojic acid .
Case Study 2: Selectivity for ENTs
In another study focused on nucleoside transporters, derivatives of the compound were screened for their selectivity towards ENT1 and ENT2. Results indicated that certain analogs exhibited up to 10-fold selectivity for ENT2, suggesting potential therapeutic avenues in cancer treatment where modulation of nucleotide levels is critical .
Q & A
Basic: What are the key synthetic steps and characterization methods for this compound?
Answer:
The synthesis involves multi-step reactions starting with piperazine derivatives and substituted phenyl precursors. Critical steps include:
- Coupling Reactions: Tosyl group introduction via nucleophilic substitution under anhydrous conditions (dichloromethane, triethylamine catalyst) .
- Amide Bond Formation: Condensation of the oxoethyl moiety with the carboxamide group using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
Characterization:
- NMR Spectroscopy: 1H/13C NMR confirms proton environments and carbon backbone integrity .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (±2 ppm accuracy) .
- HPLC: Purity assessment (>95%) using C18 columns and UV detection .
Basic: What structural features influence its biological activity?
Answer:
Key structural determinants include:
- Piperazine Core: Facilitates hydrogen bonding with enzymatic targets (e.g., serotonin receptors) .
- Tosyl Group: Enhances metabolic stability by resisting cytochrome P450 oxidation .
- 4-Methoxyphenyl Moiety: Modulates lipophilicity (LogP ~2.8), impacting membrane permeability .
Functional groups are confirmed via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and X-ray crystallography (where available) .
Advanced: How can synthesis be optimized for higher yield?
Answer:
Optimization strategies include:
- Solvent Selection: Replace dichloromethane with THF to improve solubility of intermediates .
- Catalyst Screening: Test Pd-based catalysts for Suzuki-Miyaura coupling (if aryl halides are used) .
- Reaction Monitoring: Use in-situ FT-IR to track amide formation and minimize side products .
Yield improvements (from ~45% to 65%) are achievable by maintaining temperatures at 0–5°C during exothermic steps .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions (e.g., varying IC50 values) arise from:
- Assay Variability: Standardize assays (e.g., fluorescence polarization for binding affinity) across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
